Cas no 2248312-62-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate
- 2248312-62-9
- EN300-6513920
-
- インチ: 1S/C14H9NO4S2/c1-20-10-6-7-21-11(10)14(18)19-15-12(16)8-4-2-3-5-9(8)13(15)17/h2-7H,1H3
- InChIKey: NMMDAQYVSBXFEQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)SC
計算された属性
- せいみつぶんしりょう: 318.99730012g/mol
- どういたいしつりょう: 318.99730012g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 446
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513920-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.1g |
$628.0 | 2023-05-31 | ||
Enamine | EN300-6513920-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 10g |
$3069.0 | 2023-05-31 | ||
Enamine | EN300-6513920-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.25g |
$657.0 | 2023-05-31 | ||
Enamine | EN300-6513920-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 5g |
$2070.0 | 2023-05-31 | ||
Enamine | EN300-6513920-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 2.5g |
$1399.0 | 2023-05-31 | ||
Enamine | EN300-6513920-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 1g |
$714.0 | 2023-05-31 | ||
Enamine | EN300-6513920-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.5g |
$685.0 | 2023-05-31 | ||
Enamine | EN300-6513920-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate |
2248312-62-9 | 0.05g |
$600.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylateに関する追加情報
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(Methylsulfanyl)Thiophene-2-Carboxylate: A Comprehensive Overview
The compound with CAS No. 2248312-62-9, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development, agricultural chemistry, and advanced materials. In this article, we will delve into its properties, synthesis methods, and the latest research findings that highlight its significance in contemporary scientific studies.
The 1,3-dioxo moiety in the molecule is a key structural element that contributes to its stability and reactivity. Recent studies have shown that this functional group plays a pivotal role in enhancing the compound's ability to participate in various chemical reactions, particularly in the context of bioisosteric replacements. The isoindole ring system is another critical component of this molecule, offering a rigid framework that can be exploited for designing bioactive compounds. Researchers have demonstrated that the isoindole core can be modified to create derivatives with improved pharmacokinetic profiles, making it a valuable scaffold in drug design.
The presence of the thiophene ring introduces aromaticity and conjugation into the molecule, which are essential for its electronic properties. This feature has been leveraged in the development of novel materials for optoelectronic applications. For instance, recent advancements have explored the use of thiophene-containing compounds as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The methylsulfanyl group attached to the thiophene ring further enhances the molecule's versatility by introducing sulfur-based interactions that can influence its solubility and reactivity.
From a synthetic perspective, the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate involves a multi-step process that typically includes coupling reactions and cyclization steps. Recent research has focused on optimizing these reactions to improve yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the isoindole-thiophene hybrid system with high efficiency.
In terms of biological activity, this compound has shown promise as a potential lead molecule for anti-inflammatory and anticancer drug development. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary results from cytotoxicity assays indicate that it may selectively target cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs.
The integration of methylsulfanyl groups into organic molecules has also been explored for their role in sulfur-based therapies. Recent findings suggest that such groups can enhance the bioavailability and reduce toxicity of therapeutic agents by modulating their pharmacokinetic properties. This makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate an attractive candidate for further exploration in medicinal chemistry.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent studies have employed computational methods to predict its environmental fate and toxicity. These models suggest that under aerobic conditions, the compound undergoes oxidative degradation pathways that minimize its persistence in aquatic environments.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-(Methylsulfanyl)Thiophene-2-Carboxylate (CAS No. 2248312659) represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structural features and promising biological activities make it a subject of ongoing research interest. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial settings.
2248312-62-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)thiophene-2-carboxylate) 関連製品
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